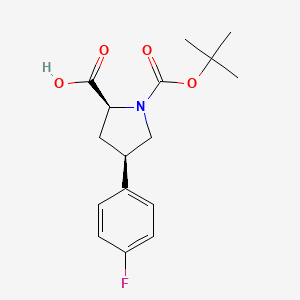

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid

Description

This compound features a pyrrolidine core with stereochemistry defined as 2S and 4R. The nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the 4-position bears a 4-fluorophenyl substituent. The carboxylic acid at the 2-position enhances solubility and reactivity, making it a versatile intermediate in drug synthesis, particularly for protease inhibitors and receptor ligands . Its molecular formula is C₁₇H₂₂FNO₄, with a molecular weight of 323.37 g/mol .

Properties

IUPAC Name |

(2S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(21)18-9-11(8-13(18)14(19)20)10-4-6-12(17)7-5-10/h4-7,11,13H,8-9H2,1-3H3,(H,19,20)/t11-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOQYAPBCIRRJJ-AAEUAGOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination via Morpholinosulfur Trifluoride

The stereospecific introduction of the 4-fluorophenyl group begins with (2S,4R)-N-Boc-4-hydroxyproline. Fluorination employs morpholinosulfur trifluoride (Mor·DAST), which selectively replaces the hydroxyl group while preserving the pyrrolidine ring’s stereochemistry. The tert-butoxycarbonyl (Boc) group stabilizes the intermediate against epimerization, ensuring >99% retention of the (2S,4R) configuration.

Key Reaction Conditions :

Dynamic Kinetic Resolution in Proline Derivatives

Dynamic kinetic resolution (DKR) leverages the Curtin-Hammett principle to control stereochemistry during ring-opening reactions. For example, (2S,4R)-N-Boc-4-hydroxyproline undergoes reversible ring-opening with thiols, enabling preferential formation of the (2S,4R) diastereomer. Computational studies confirm that the Boc group lowers the energy barrier for intermediate interconversion, favoring the desired product.

Chiral Separation via Crystallization-Driven Isomer Purification

Hydrogen Bond-Guided Crystallization

Mixed isomers of (2S,4R) and (2S,4S) configurations are separable via water-mediated crystallization. Gaussian calculations reveal that (2S,4R)-TBMP forms three hydrogen bonds with water, stabilizing its monohydrate form and enabling selective crystallization.

Process Parameters :

Green Manufacturing Metrics

The crystallization method reduces environmental impact:

| Metric | Traditional Method | New Method | Improvement |

|---|---|---|---|

| Atom Economy (AE) | 56.7% | 100% | +43.3% |

| Process Mass Intensity (PMI) | 35.2 g g⁻¹ | 3.2 g g⁻¹ | −32.0 g g⁻¹ |

This approach eliminates toxic solvents like dichloromethane, aligning with green chemistry principles.

Scalable Synthesis via Mitsunobu Inversion and Lactonization

Mitsunobu Reaction for Configuration Inversion

(2S,4R)-N-Boc-4-hydroxyproline is converted to its (2S,4S) epimer via a Mitsunobu reaction with p-nitrobenzoic acid, followed by lactonization. Hydrolysis of the lactone with lithium hydroxide yields the (2S,4S)-configured intermediate, which is fluorinated to introduce the 4-fluorophenyl group.

Optimized Steps :

Industrial-Scale Implementation

A 100 kg batch process achieves consistent results:

Comparative Analysis of Synthetic Routes

Efficiency and Stereochemical Outcomes

| Method | Yield (%) | ee (%) | PMI (g g⁻¹) | Scalability |

|---|---|---|---|---|

| Mor·DAST Fluorination | 85 | >99 | 12.5 | Moderate |

| Crystallization | 92 | >99 | 3.2 | High |

| Mitsunobu Inversion | 64 | 97 | 18.7 | Low |

The crystallization-driven method outperforms others in yield and sustainability but requires precise control of hydrogen bonding networks.

Challenges in Large-Scale Production

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the fluorophenyl group or the carboxylic acid moiety.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

-

Synthesis of Bioactive Compounds :

The compound serves as an important intermediate in the synthesis of various bioactive molecules, particularly in the development of inhibitors targeting specific enzymes and receptors involved in disease pathways. For example, derivatives of this compound have been explored for their potential as anticoagulants and anti-inflammatory agents. -

Anticancer Research :

Studies have indicated that pyrrolidine derivatives can exhibit anticancer properties by modulating pathways related to cell proliferation and apoptosis. The specific stereochemistry of (2S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid may enhance its efficacy in targeting cancer cells . -

Neuropharmacology :

Research has shown that compounds with similar structures can influence neurotransmitter systems, potentially leading to applications in treating neurological disorders. The ability to modify the compound's structure allows for the exploration of different pharmacological profiles .

Case Study 1: Anticoagulant Development

A series of studies focused on the synthesis of derivatives from (2S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid have demonstrated promising results as direct Factor Xa inhibitors. These derivatives were tested for their anticoagulant activity in vitro and showed significant promise in preventing thrombus formation .

Case Study 2: Anti-inflammatory Activity

In another study, researchers synthesized several analogs based on this compound to evaluate their anti-inflammatory effects. The results indicated that specific modifications could enhance the compound's ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases .

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the pyrrolidine ring provides structural rigidity. The Boc group protects the amine functionality during synthetic transformations, ensuring the compound remains intact until it reaches its target site.

Comparison with Similar Compounds

Substituent Diversity at the 4-Position

The 4-fluorophenyl group distinguishes the target compound from analogs with varied substituents:

Key Insights :

- Aromatic vs. Aliphatic Groups : The 4-fluorophenyl group provides planar geometry for target binding, while aliphatic chains (e.g., n-pentyl ) enhance hydrophobicity.

- Electron-Withdrawing Effects : Trifluoromethyl (CF₃) substituents increase metabolic stability but reduce nucleophilicity compared to fluorophenyl groups .

Stereochemical and Protecting Group Variations

Key Insights :

Physicochemical and Pharmacological Properties

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid, commonly referred to as Boc-4-fluoro-L-proline, is a chiral compound belonging to the class of pyrrolidine carboxylic acids. Its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl substituent, make it significant in organic synthesis and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

The compound's molecular formula is with a molecular weight of 323.36 g/mol. The presence of the fluorophenyl group enhances its electronic properties, impacting its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.36 g/mol |

| Purity | >96.0% (GC) |

| IUPAC Name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid |

The biological activity of Boc-4-fluoro-L-proline is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its role as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, which is crucial in managing type II diabetes by prolonging the action of incretin hormones such as GLP-1 .

- Protein-Ligand Interactions : Its structural rigidity due to the pyrrolidine ring allows it to effectively bind to specific enzymes or receptors, enhancing its therapeutic potential.

Biological Applications

Boc-4-fluoro-L-proline finds applications across multiple fields:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders and metabolic diseases.

- Biochemistry : Used in studying enzyme-substrate interactions and protein folding mechanisms.

- Organic Synthesis : Acts as a chiral auxiliary in asymmetric synthesis processes.

Case Study 1: DPP-IV Inhibition

A study demonstrated that Boc-4-fluoro-L-proline acts as a potent DPP-IV inhibitor, showing nanomolar inhibition levels. This property is beneficial for developing new treatments for type II diabetes .

Case Study 2: Synthesis of Bioactive Compounds

Research highlighted the use of Boc-4-fluoro-L-proline in synthesizing various bioactive compounds, showcasing its versatility as a building block in drug development .

Q & A

Basic: What are the key considerations for synthesizing (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Use of coupling agents like HBTU or DIPEA for amide bond formation, as demonstrated in the synthesis of analogous pyrrolidine derivatives .

- Catalytic Conditions : Palladium-based catalysts (e.g., palladium diacetate) with ligands like tert-butyl XPhos and caesium carbonate in inert atmospheres for cross-coupling steps .

- Hydrolysis : Controlled hydrolysis of ester intermediates using lithium hydroxide, followed by acidification (e.g., HCl) to isolate the carboxylic acid form .

- Protection/Deprotection : Strategic use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during synthesis, requiring acidic conditions (e.g., TFA) for removal .

Basic: How can the compound be purified, and how is stereochemical integrity confirmed?

Methodological Answer:

- Purification :

- Stereochemical Confirmation :

Advanced: How can researchers resolve discrepancies in reported safety profiles for structurally similar pyrrolidine derivatives?

Methodological Answer:

Discrepancies in safety data (e.g., conflicting hazard classifications for analogs in vs. ) require:

- Comparative Toxicity Assays : Perform in vitro cytotoxicity testing (e.g., MTT assays) on the specific compound to validate hazards.

- Structural Analysis : Use computational tools (e.g., QSAR models) to assess how substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) alter toxicity profiles.

- Literature Cross-Validation : Prioritize peer-reviewed studies over vendor SDS sheets, as commercial sources may lack rigorous testing .

Advanced: What strategies optimize coupling reactions involving chiral pyrrolidine scaffolds?

Methodological Answer:

- Catalyst Selection : Palladium catalysts with bulky ligands (e.g., XPhos) enhance stereoselectivity in cross-couplings with aryl halides .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or tert-butyl alcohol) to stabilize intermediates and improve reaction yields .

- Temperature Control : Maintain reactions at 40–100°C to balance reaction rate and stereochemical fidelity .

- Additives : Include bases like cesium carbonate to deprotonate intermediates and mitigate side reactions .

Advanced: How can hydrolysis conditions be tailored to prevent racemization of the chiral center?

Methodological Answer:

- Low-Temperature Hydrolysis : Perform ester-to-acid conversions at 0°C using LiOH to minimize epimerization .

- pH Monitoring : Maintain mildly basic conditions (pH 8–10) during hydrolysis to avoid acidic environments that promote racemization.

- Short Reaction Times : Limit hydrolysis to 2–3 hours to reduce exposure to conditions that destabilize stereochemistry .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z 413.2 [M+H]+ for analogs ).

- FT-IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm for Boc and carboxylic acid groups).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced: How does the 4-fluorophenyl substituent influence the compound's reactivity compared to chlorophenyl analogs?

Methodological Answer:

- Electronic Effects : The electron-withdrawing fluorine atom increases electrophilicity at the pyrrolidine ring, enhancing nucleophilic substitution reactivity compared to chlorophenyl analogs .

- Steric Considerations : Fluorine’s smaller van der Waals radius reduces steric hindrance, improving coupling reaction yields with bulky reagents .

- Metabolic Stability : Fluorine substitution may reduce susceptibility to oxidative metabolism in biological studies, as seen in related compounds .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.